molecular formula C22H41N11O6 B12368639 H-Gln-Arg-Pro-Arg-OH

H-Gln-Arg-Pro-Arg-OH

Cat. No.: B12368639
M. Wt: 555.6 g/mol
InChI Key: QGXHEXJEKDVBEE-AJNGGQMLSA-N
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Description

H-Gln-Arg-Pro-Arg-OH, also known as glutamine-arginine-proline-arginine, is a peptide composed of four amino acids: glutamine, arginine, proline, and arginine. This peptide sequence is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gln-Arg-Pro-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Advances in automation and optimization of reaction conditions have made it possible to produce peptides with high purity and yield. The use of liquid-phase synthesis and fragment coupling strategies can also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

H-Gln-Arg-Pro-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-Gln-Arg-Pro-Arg-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Gln-Arg-Pro-Arg-OH involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, leading to the activation of intracellular signaling pathways that promote cell proliferation and tissue repair. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gln-Arg-Pro-Arg-OH is unique due to its specific sequence, which imparts distinct biological activities. Its combination of glutamine, arginine, proline, and arginine residues makes it particularly effective in promoting cell proliferation and tissue repair, distinguishing it from other peptides with different sequences.

Properties

Molecular Formula

C22H41N11O6

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1

InChI Key

QGXHEXJEKDVBEE-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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